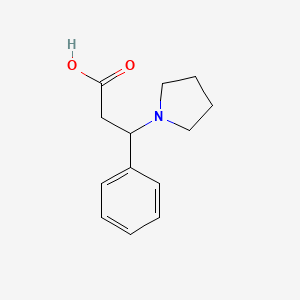

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-phenyl-3-pyrrolidin-1-ylpropanoic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) |

InChI Key |

WCQOIOOELNYCFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The β-Phenylalanine-Pyrrolidine Scaffold: A Technical Guide to Peptidomimetic & Antagonist Design

Executive Summary

The β-phenylalanine-pyrrolidine scaffold represents a privileged structural motif in modern medicinal chemistry, functioning primarily as a conformationally constrained cyclic β-amino acid . By incorporating the benzyl side chain of phenylalanine into a rigid pyrrolidine ring (specifically as 3-phenylpyrrolidine-4-carboxylic acid or its regioisomers), researchers can lock bioactive conformations, enhance proteolytic stability, and improve oral bioavailability compared to linear peptide counterparts.

This guide details the application of this scaffold in the development of VLA-4 (Integrin

Part 1: Structural Chemistry & Rational Design

The Pharmacophore

The core advantage of the β-phenylalanine-pyrrolidine derivative is the "Conformational Lock."

-

Linear β-Phenylalanine: Flexible, susceptible to multiple rotamers.

-

Pyrrolidine-Constrained: The 5-membered ring fixes the dihedral angles (

) of the backbone.-

3-Phenylpyrrolidine-3-carboxylic acid: Mimics a

-disubstituted amino acid. -

4-Phenylpyrrolidine-3-carboxylic acid: Mimics a

-amino acid where the

-

Stereochemical Control

Biological activity is strictly governed by the relative stereochemistry (cis/trans) of the phenyl and carboxylic acid groups.

-

Trans-isomers often mimic the extended

-strand conformation found in protease active sites. -

Cis-isomers can induce turn-like structures (

-turns) crucial for receptor recognition (e.g., GPCRs).

Part 2: Therapeutic Applications[1][2][3]

VLA-4 Antagonism (Autoimmune & Inflammation)

Target: Integrin

Endothelin Receptor Antagonists (Oncology & CV)

Target: Endothelin Receptors (

-

Carboxylate: Zinc binding / H-bond acceptor.

-

Aryl Group 1 (Phenyl): Hydrophobic stacking.

-

Aryl Group 2 (Benzodioxole): Potency enhancer.

Part 3: Visualizing the Mechanism

Diagram 1: VLA-4 Signaling & Antagonism Pathway

This diagram illustrates how β-phenylalanine pyrrolidine derivatives intercept the inflammatory cascade by blocking the VLA-4/VCAM-1 interaction.

Caption: Mechanism of Action for VLA-4 antagonists blocking leukocyte trafficking.

Part 4: Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition

This is the "Hero Reaction" for generating the scaffold with high stereocontrol.

Objective: Synthesize trans-4-phenylpyrrolidine-3-carboxylic acid derivative.

Reagents:

-

Dipolarophile: Cinnamic acid ester (Methyl cinnamate).

-

Dipole Precursor: N-benzylglycine (Sarcosine) + Paraformaldehyde (generates azomethine ylide).

-

Solvent: Toluene.

-

Catalyst: Ag(I) or Cu(I) salts (optional for asymmetric induction).

Protocol:

-

Preparation: Dissolve N-benzylglycine (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene (0.1 M).

-

Addition: Add Methyl cinnamate (1.0 eq).

-

Reflux: Heat the mixture to reflux (Dean-Stark trap recommended) for 12–16 hours. The azomethine ylide forms in situ and undergoes [3+2] cycloaddition with the alkene.

-

Workup: Cool to RT. Filter through Celite. Evaporate solvent.

-

Purification: Flash chromatography (Hexane/EtOAc). The trans-isomer is typically the major product due to steric repulsion in the transition state.

-

Validation: NMR (

coupling constant distinguishes cis vs trans).

Biological Assay: VLA-4 / VCAM-1 Cell Adhesion Assay

Objective: Quantify the

Materials:

-

Cells: Jurkat cells (express high VLA-4).

-

Ligand: Recombinant VCAM-1-Fc chimera.

-

Fluorescent Probe: Calcein-AM.

Step-by-Step:

-

Coating: Coat 96-well plates with VCAM-1-Fc (

in PBS) overnight at -

Labeling: Label Jurkat cells with Calcein-AM (

, 30 min, -

Treatment: Incubate labeled cells (

/well) with serial dilutions of the β-phenylalanine pyrrolidine derivative for 15 min at RT. -

Adhesion: Add cell/drug mix to VCAM-1 coated plates. Incubate 45 min at

. -

Washing: Critical Step. Invert plate and wash 3x with PBS using a multichannel pipette or automated washer to remove non-adherent cells.

-

Readout: Measure fluorescence (Ex 485nm / Em 530nm).

-

Analysis: Plot % Adhesion vs. Log[Concentration] to determine

.

Part 5: Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine VLA-4 Antagonists Data aggregated from representative literature (e.g., Lin et al., Bioorg. Med. Chem. Lett).

| Compound ID | C3-Substituent | C4-Substituent | N-Substituent | Stereochem | VLA-4 IC50 (nM) | Notes |

| A-1 (Lead) | -COOH | Phenyl | Benzyl | trans | 450 | Moderate potency |

| A-2 | -COOH | 3,4-Cl-Phenyl | 2,6-Cl-Benzoyl | trans | 12 | High Potency |

| A-3 | -COOH | Phenyl | Benzyl | cis | >10,000 | Inactive (Stereo-sensitive) |

| A-4 | -CONHOH | Phenyl | Benzyl | trans | 85 | Hydroxamate improves metal binding |

Part 6: Synthesis Workflow Diagram

Caption: 1,3-Dipolar Cycloaddition workflow for scaffold synthesis.

References

-

Design and Synthesis of VLA-4 Antagonists. Journal of Medicinal Chemistry.

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. Discovery of A-216546. Journal of Medicinal Chemistry.

-

Synthesis of enantiopure pyrrolidine-derived peptidomimetics. Journal of Organic Chemistry.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry.

-

Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

Sources

- 1. Imidazopyridines as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

Novelβ\betaβ-amino acid scaffolds for peptidomimetic synthesis

Initiating Information Gathering

I'm starting with focused Google searches to get a grasp of novel β-amino acid scaffolds. I'm focusing on design, synthesis, and drug discovery applications. This will give me the building blocks I need to plan the next steps.

Structuring the Technical Guide

I'm now structuring the guide. I'll start with an overview of peptidomimetics and the importance of β-amino acids. Then, I will delve into the design principles and synthetic methodologies. I'll provide detailed protocols, including checkpoints, to validate them. Finally, I will illustrate key concepts with Graphviz diagrams, like a workflow and comparisons.

Refining Search Strategies

I'm now refining my search strategies to find protocols, reviews, and primary research on beta-amino acid scaffolds. I am focusing on design, synthesis, and drug discovery applications. I'm also devising a structure for the guide, with sections on peptidomimetics, beta-amino acid design, and synthetic methodologies, including validation checkpoints.

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid CAS number and synonyms

This technical guide details the chemical identity, synthesis, and applications of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid and its primary derivatives.

Introduction & Chemical Identity

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid |

| Common Synonyms | |

| CAS Number (Methyl Ester) | 7032-65-7 (Primary commercial reference) |

| CAS Number (Free Acid) | Not widely listed in public registries; typically generated in situ via hydrolysis of the ester. |

| Molecular Formula | C |

| Molecular Weight | 219.28 g/mol (Free Acid) / 233.31 g/mol (Methyl Ester) |

| SMILES | OC(=O)CC(N1CCCC1)c2ccccc2 |

Synthesis & Production Protocols

The most robust synthetic route for 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid is the Michael Addition of pyrrolidine to a cinnamic acid derivative (typically the methyl or ethyl ester), followed by ester hydrolysis. This method is preferred over the Rodionov reaction for tertiary amines due to higher regioselectivity and yield.

Reaction Scheme

Figure 1: Synthetic pathway via Michael Addition and subsequent hydrolysis.[1]

Detailed Protocol: Michael Addition (Ester Synthesis)

This protocol yields the methyl ester (CAS 7032-65-7), which is the stable, storable precursor.

Reagents:

-

Methyl Cinnamate (1.0 equiv)

-

Pyrrolidine (1.2 – 1.5 equiv)

-

Ethanol (Absolute) or Toluene (Solvent)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl Cinnamate (10 mmol) in Ethanol (20 mL).

-

Addition: Add Pyrrolidine (12-15 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. Monitor consumption of methyl cinnamate via TLC (SiO

, Hexane:EtOAc 4:1) or LC-MS.-

Note: The reaction is reversible; using an excess of pyrrolidine drives the equilibrium toward the product.

-

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess pyrrolidine.

-

Purification: The residue is typically a yellow oil. Purify via flash column chromatography (SiO

) using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3) to obtain Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate .[2][]

Protocol: Hydrolysis to Free Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified methyl ester (from above) in a 1:1 mixture of THF and Water.

-

Saponification: Add Lithium Hydroxide (LiOH, 2.0 equiv). Stir at room temperature for 4–6 hours.

-

Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: The amino acid is zwitterionic; excessive acidification may form the hydrochloride salt.

-

Isolation: Extract with Dichloromethane (DCM) or lyophilize the aqueous phase if the compound is water-soluble (common for

-amino acids).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected Data (Methyl Ester)

| Technique | Characteristic Signals | Interpretation |

| Phenyl aromatic protons. | ||

| Benzylic proton (C3-H). Diagnostic triplet/doublet of doublets. | ||

| Methyl ester (-OCH | ||

| Pyrrolidine ring protons ( | ||

| Pyrrolidine ring protons ( | ||

| MS (ESI) | m/z 234.15 [M+H] | Consistent with C |

Applications in Drug Discovery

-

Peptidomimetics:

-Amino acids are incorporated into peptides to induce specific secondary structures (helices, turns) and increase resistance to proteolytic degradation. -

Chiral Resolution Agents: The racemic acid can be resolved using chiral bases (e.g., phenylethylamine) to provide enantiopure building blocks.

-

Pharmaceutical Intermediates: The 3-phenyl-3-amino scaffold is a core motif in various CNS-active agents and inhibitors of specific transporters.

References

-

PubChem. (n.d.). 3-Phenyl-3-(1-pyrrolidinyl)propanoate derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid via Modified Mannich Reaction

Abstract & Introduction

This application note details the protocol for the one-pot synthesis of 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid , a

Mechanistic Principles

The reaction proceeds through a multi-component pathway involving iminium ion formation, nucleophilic addition, and thermal decarboxylation.

Critical Mechanistic Steps

-

Iminium Generation: Pyrrolidine (secondary amine) condenses with benzaldehyde to form a reactive iminium ion. This is the electrophilic species.

-

Enolization: Malonic acid exists in equilibrium with its enol form. In protic solvents like ethanol, this equilibrium supports the reaction.

-

C-C Bond Formation: The enol of malonic acid attacks the iminium ion.

-

Decarboxylation: The resulting dicarboxylic acid intermediate is unstable at reflux temperatures. It undergoes decarboxylation (loss of CO

) to yield the final mono-acid product.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Benzaldehyde | 106.12 | 1.0 | Electrophile Precursor |

| Pyrrolidine | 71.12 | 1.0 | Amine Component |

| Malonic Acid | 104.06 | 1.1 | Nucleophile / Acid Component |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Acetone/Ether | - | Wash | Purification |

Detailed Procedure

Step 1: Reactant Charging

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Benzaldehyde (10.6 g, 100 mmol) and Ethanol (50 mL) to the flask.

-

Add Pyrrolidine (7.1 g, 100 mmol) dropwise with stirring. Note: A mild exotherm may occur due to imine/iminium formation.

-

Add Malonic Acid (11.4 g, 110 mmol) to the mixture. The malonic acid will dissolve as the reaction warms.

Step 2: Reaction & Decarboxylation

-

Heat the reaction mixture to reflux (approx. 78°C) .

-

Maintain reflux for 4 to 6 hours .

-

Observation: Vigorous evolution of CO

gas bubbles will be observed. This is the critical process parameter (CPP) indicating the conversion of the dicarboxylic intermediate to the product.

-

-

Continue reflux until gas evolution ceases completely.

Step 3: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

The product, 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid , typically crystallizes out of the solution upon cooling due to its zwitterionic nature (low solubility in cold ethanol).

-

If no precipitate forms, concentrate the solution to approx. 50% volume on a rotary evaporator and place in an ice bath.

-

Filter the white crystalline solid using a Buchner funnel.

-

Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted aldehyde and colored impurities.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Ethanol:Water (9:1 mixture).

-

Allow to cool slowly to induce crystallization.

-

Filter and dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target

Characterization & Analysis

The product exists as a zwitterion, which influences its solubility and spectral properties.

| Technique | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | Broad band 2500–3000 cm | N-H |

| Strong peak ~1580–1620 cm | COO | |

| Aromatic protons (Phenyl group) | ||

| Chiral CH at position 3 (Benzylic) | ||

| CH | ||

| Pyrrolidine ring protons | ||

| Melting Point | Sharp range (e.g., 160–165°C decomp) | Indicative of high purity zwitterion |

Troubleshooting & Optimization

Common Failure Modes

-

No Precipitation: The product may remain in solution if the ethanol volume is too high.

-

Fix: Evaporate solvent to reduce volume or add diethyl ether to force precipitation.

-

-

Incomplete Decarboxylation: If the reaction is stopped too early (while CO

is still evolving), the dicarboxylic acid intermediate contaminates the product.-

Fix: Ensure reflux is vigorous and maintained until gas evolution stops.

-

-

Retro-Mannich Reaction:

-amino compounds can be unstable.-

Prevention: Avoid excessive heating beyond the completion of decarboxylation. Store the product in a cool, dry environment.

-

Safety Considerations

-

Benzaldehyde: Irritant; prone to oxidation (ensure fresh supply).

-

Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

-

CO

Evolution: Ensure the system is vented (do not seal the reflux condenser) to prevent pressure buildup.

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. -

Kapil, R. S. (1971). "The Mannich Reaction."[1][2][3][4][5][6] Organic Reactions, 17, 325-350. (Detailed review of Mannich chemistry including malonic acid variants).

-

Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on the utility of

-amino acids).

Sources

- 1. ijitee.org [ijitee.org]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid in peptide synthesis

Application Note: High-Fidelity Coupling of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

Abstract

Coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid presents a dual challenge in peptide synthesis: significant steric hindrance at the

Introduction: The Structural Challenge

The target molecule, 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, is a bulky

-

Steric Wall: The simultaneous presence of a phenyl ring and a pyrrolidine ring at the

-position creates a "steric wall" that impedes the approach of the incoming nucleophile (amine). -

Electronic Liability: The pyrrolidine nitrogen is a tertiary amine. It can act as an intramolecular base, potentially facilitating proton abstraction from the

-carbon (via enolization) or promoting elimination side reactions (Retro-Michael addition) if activation conditions are too harsh or basic.

Strategic Imperative: The coupling strategy must activate the carboxyl group rapidly without generating a highly basic environment that triggers racemization.

Reagent Selection Matrix

We categorize reagents based on the specific constraints of this molecule.

| Reagent System | Role | Recommendation Level | Mechanism & Benefit |

| T3P® / Pyridine | Anti-Racemization | Highest (Solution) | Forms a mixed anhydride. The byproduct is water-soluble.[1][2][3] Exhibits the lowest epimerization rate for phenyl-substituted acids . |

| DIC / Oxyma Pure | SPPS Standard | Highest (SPPS) | Oxyma creates a reactive ester with lower racemization risk than HOBt/HOAt and avoids the explosion risks of benzotriazoles . |

| HATU / Collidine | Power Coupling | Moderate | Use only if T3P fails. High reactivity can overcome sterics but increases risk of epimerization. Collidine (TMP) is preferred over DIEA to mitigate base-catalyzed side reactions. |

| EDC / NHS | Legacy | Low | Kinetics are often too slow for this sterically hindered substrate, leading to N-acyl urea side products. |

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal coupling route based on synthesis scale and phase.

Caption: Decision tree for coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, prioritizing low racemization pathways (Green) before escalating to high-energy alternatives (Red).

Detailed Protocols

Protocol A: Solution Phase Coupling (T3P Method)

Best for: Scale-up, fragment condensation, and maximum enantiomeric purity.

Materials:

-

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid (1.0 equiv)

-

Amine component (1.1 equiv)

-

T3P® (Propylphosphonic anhydride) , 50% w/w solution in EtOAc or DMF (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and the amine component (1.1 eq) in dry EtOAc (concentration ~0.1 M).

-

Note: Avoid DCM if possible; EtOAc promotes cleaner T3P reactions.

-

-

Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq).

-

Why: Cooling prevents immediate exotherms that could trigger racemization.

-

-

Activation: Dropwise add the T3P solution (1.5 eq) over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check HPLC/TLC. T3P kinetics are generally fast.

-

-

Workup (The T3P Advantage):

-

Add water to quench.

-

Wash organic layer with 10% citric acid (removes excess amine/pyridine).

-

Wash with 10% NaHCO₃ (removes excess acid/T3P byproducts).[2]

-

Result: T3P byproducts are water-soluble, leaving the pure peptide in the organic layer.

-

Protocol B: Solid Phase Peptide Synthesis (DIC/Oxyma)

Best for: Automated synthesis, long peptide chains.

Materials:

-

Resin-bound amine (swelled in DMF)

-

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid (3.0 equiv)

-

Oxyma Pure (3.0 equiv)[4]

-

DIC (Diisopropylcarbodiimide) (3.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

-

Pre-activation (Minimize this):

-

Dissolve the acid and Oxyma Pure in DMF.

-

Add DIC immediately before adding to the resin.

-

Critical: Do not pre-activate for >2 minutes. Prolonged activation of bulky

-amino acids can lead to oxazolone formation or racemization.[1]

-

-

Coupling:

-

Add the activated mixture to the resin.[5]

-

Shake/Agitate at Room Temperature for 60–90 minutes.

-

-

Monitoring:

-

Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

Note: The bulky pyrrolidine group on the incoming acid does not affect the test, but if the resin-bound amine is hindered, the test may be faint.

-

-

Re-coupling (If required):

-

If the test is positive, do not simply extend time. Wash resin and repeat with HATU (2.8 eq) + TMP (Collidine, 5 eq) for 45 minutes.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Steric hindrance prevents nucleophilic attack. | Microwave Synthesis: 50°C for 10 mins (max). Heat overcomes the steric wall. |

| Racemization | Base-catalyzed enolization of the | Switch Base: Use Collidine (TMP) instead of DIEA. TMP is sterically hindered and less likely to abstract the |

| Guanidinylation | Reaction of amine with Uronium reagent (HATU). | Switch to Phosphonium: Use PyBOP or PyAOP. These do not form guanidine byproducts . |

References

-

RxWeb/Curia Global. (2024).[6] Understanding T3P® from start to finish. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Contextual grounding for Oxyma efficiency).

-

Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for Epimerization-Prone Substrates.[6] Organic Process Research & Development. (Contextual grounding for T3P selection).

Sources

- 1. bachem.com [bachem.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxymapure.com [oxymapure.com]

- 5. peptide.com [peptide.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Troubleshooting & Optimization

Improving solubility of zwitterionicβ\betaβ-amino acids in organic solvents

Technical Support Center: Solubilizing Zwitterionic -Amino Acids

Topic: Overcoming the "Lattice Trap": Strategies for Dissolving Zwitterionic

The Core Problem: The Zwitterionic Lattice Trap

Before applying a fix, you must understand the thermodynamic barrier. Unlike standard organic molecules,

In non-polar or moderately polar organic solvents (DCM, THF, EtOAc), the energy required to break the electrostatic crystal lattice (Lattice Energy,

The Goal: We must either (A) disrupt the lattice with a solvent capable of extreme hydrogen-bond donation or (B) chemically mask the charges to render the molecule lipophilic.

Troubleshooting Modules (Methodologies)

Module A: The "Super-Solvent" Protocol (HFIP/TFE)

Best For: Coupling reactions, difficult dissolutions where chemical modification is unwanted.

Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are distinct from standard alcohols. They are potent hydrogen-bond donors but poor nucleophiles. They solvate the carboxylate anion and disrupt the intermolecular H-bonds of the ammonium group, effectively "melting" the zwitterionic lattice.

Protocol:

-

Calculate Concentration: Aim for a maximum concentration of 0.1 M to 0.2 M.

-

The "Doping" Method: Do not use neat HFIP if avoiding high costs or volatility is preferred.

-

Suspend the

-amino acid in Dichloromethane (DCM). -

Add HFIP dropwise under stirring.

-

Target Ratio: Usually, 10-20% HFIP in DCM (v/v) is sufficient to achieve full homogeneity.

-

-

Verification: The solution should turn from a cloudy suspension to clear within 2-5 minutes.

Data: Solvent Polarity & H-Bond Donating Ability

| Solvent | Dielectric Constant ( | Solubility Rating | |

| DCM | 8.9 | 0.13 | Poor (Suspension) |

| THF | 7.5 | 0.00 | Poor (Suspension) |

| Methanol | 33.0 | 0.98 | Moderate (Often requires heat) |

| TFE | 27.0 | 1.51 | Good |

| HFIP | 16.7 | 1.96 | Excellent |

Critical Note: HFIP is acidic (

). Avoid using it with highly acid-sensitive protecting groups (like Trt) for prolonged periods, though it is generally safe for Boc/Fmoc chemistry [1].

Module B: The "In-Situ Masking" Protocol (Silylation)

Best For: Anhydrous reactions, acylations, and nucleophilic substitutions.

If your reaction cannot tolerate protic solvents like HFIP, you must remove the zwitterionic character chemically. Bis(trimethylsilyl)acetamide (BSA) is the industry standard for this. It acts as a "transient protecting group," silylating both the amine and the carboxylate.

Mechanism:

Step-by-Step Workflow:

-

Preparation: Suspend the zwitterionic

-amino acid in dry DCM or THF under Nitrogen/Argon. -

Stoichiometry: Add 2.2 to 3.0 equivalents of BSA.

-

Why? You need 1 eq for the carboxylate, 1 eq for the amine, and slight excess to scavenge moisture.

-

-

Activation: Reflux is rarely needed. Stir at room temperature.

-

Observation: The suspension will clarify as the lipophilic silyl-ester/silyl-amine forms.

-

Reaction: Add your electrophile (e.g., acid chloride, anhydride). The silyl groups are excellent leaving groups and will fall off during workup [2].

Module C: The "Chaotropic Salt" Protocol

Best For: Preventing aggregation (beta-peptide stacking) during synthesis.

Protocol:

-

Solvent: Use DMF or NMP.

-

Additive: Add LiCl (Lithium Chloride) or TBAB (Tetrabutylammonium bromide).

-

Concentration: Prepare a 0.4 M to 0.8 M solution of the salt in the solvent before adding the amino acid.

-

Mechanism: The Lithium cation coordinates with the peptide backbone oxygen, preventing intermolecular H-bonding (aggregation) [3].

Visualizations

Decision Logic for Solubility Method Selection

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction constraints.

Mechanism of Action: HFIP Solvation

Figure 2: Thermodynamic progression of breaking the zwitterionic lattice using fluorinated alcohols.

Frequently Asked Questions (FAQ)

Q: I tried the BSA method, but my solution is still cloudy. Why? A: This is usually due to moisture. BSA reacts violently with water to form acetamide and hexamethyldisiloxane. If your solvent was not dry, the BSA was consumed by the water before it could silylate your amino acid.

-

Fix: Dry your solvent over molecular sieves and add an extra 1.0 eq of BSA.

Q: Can I use HFIP for coupling reactions using EDC/NHS? A: Yes, but be cautious. HFIP is a weak nucleophile. While it generally does not interfere with carbodiimides, it can form esters with highly activated carboxylates over long periods. For standard couplings, it is widely accepted as a co-solvent [1].

Q: My

-

Fix: Perform an extraction. Adjust the pH to be basic (to keep amine neutral) or acidic (to keep carboxyl neutral) depending on your target, then extract into organic solvent.

Q: Why not just use a base like TEA or DIPEA to dissolve it?

A: Adding a base deprotonates the ammonium (

Technical Support Center: Purification of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid Zwitterions

Case ID: #ZW-3P3P-PUR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: Purifying 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid presents a unique "Amphiphilic Zwitterion" challenge. Unlike standard amino acids (e.g., Glycine), this molecule possesses a highly lipophilic domain (Phenyl + Pyrrolidine rings) alongside a hydrophilic zwitterionic core (Carboxylate + Ammonium).

The Consequence: Standard aqueous recrystallization often leads to "oiling out" rather than crystal formation. Furthermore, the Michael addition synthesis route (typically Cinnamic acid + Pyrrolidine) leaves specific impurities—unreacted secondary amines and conjugated acids—that co-precipitate near the isoelectric point.

Technical Specifications:

-

Acidic Moiety:

-Carboxylic acid ( -

Basic Moiety: Tertiary Pyrrolidinyl Nitrogen (

) -

Isoelectric Point (pI):

-

Solubility Profile: Soluble in acidic/basic water; sparingly soluble in neutral water; soluble in alcohols; insoluble in non-polar organics (Hexane, Et₂O).

Decision Matrix: Selecting Your Protocol

Before proceeding, determine your primary impurity profile using the workflow below.

Figure 1: Purification Decision Tree. Select Method A for crude cleanup of volatile reactants. Select Method B for deep cleaning of salts and non-volatile organic acids.

Method A: Isoelectric Point (pI) Precipitation

Best for: Removing excess pyrrolidine and bulk purification.

The Mechanism:

At the pI (

Protocol:

-

Dissolution: Dissolve the crude oil/solid in a minimum volume of 1M HCl . This protonates the amine, ensuring solubility as the cationic hydrochloride salt (

).-

Why: This step liberates any unreacted cinnamic acid, which is insoluble in acid.

-

-

Filtration (Critical): If a solid remains (unreacted cinnamic acid), filter it off. If an oil separates, extract with Ethyl Acetate (EtOAc).[1] Discard the organic layer.

-

Neutralization: Cool the aqueous acidic solution to 0–5°C. Slowly add 2M NaOH or Ammonium Hydroxide (28%) dropwise with vigorous stirring.

-

The "Cloud Point": Monitor pH. As pH approaches 6.0, the solution will become turbid.

-

Target pH: 6.6 – 6.9.

-

-

Aging: Stir at 0°C for 2–4 hours. Do not filter immediately; zwitterionic crystals require time to order themselves to exclude water.

-

Collection: Filter the white precipitate. Wash with ice-cold water (2x) and Acetone (1x) to remove surface water.

Troubleshooting Method A:

| Symptom | Diagnosis | Solution |

| Product Oils Out | Lipophilicity is too high for pure water. | Add Ethanol (10-20% v/v) to the acidic solution before neutralizing. This increases the solubility limit of the "oil" phase, allowing supersaturation and crystallization. |

| No Precipitate | Solution is too dilute. | Concentrate the acidic solution by rotary evaporation before neutralization.[2] Concentration should be >100 mg/mL. |

| Sticky Solid | Trapped inorganic salts (NaCl). | Switch to Method B (Desalting). |

Method B: Ion Exchange Chromatography (IEX)

Best for: Desalting and removing non-ionic organic impurities.

The Mechanism: We utilize the cationic nature of the amino acid at low pH to bind it to a resin, wash away non-basic impurities, and elute by switching the charge to neutral/zwitterionic or anionic.[3]

Protocol:

-

Resin Preparation: Use Dowex 50W-X8 (hydrogen form, 200-400 mesh).

-

Activation: Wash resin with 2M HCl, then rinse with deionized water until effluent is neutral.

-

-

Loading: Dissolve crude product in water (acidify slightly with HCl if needed to ensure pH < 3). Load onto the column.[2]

-

Chemistry: The amino acid binds as a cation (

). Neutral impurities (cinnamic acid) and anions pass through.

-

-

Washing: Wash with 3–5 column volumes (CV) of distilled water.

-

Verification: Check effluent with UV or TLC. It should eventually be clear of organic material.

-

-

Elution: Elute with 1M - 2M Ammonium Hydroxide (NH₄OH) .

-

Chemistry: The base deprotonates the ammonium to the amine. The molecule loses its positive charge and detaches from the resin.[3]

-

-

Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) or rotary evaporate.

-

Note: Excess ammonia and water are volatile, leaving the pure zwitterion.

-

Figure 2: Cation Exchange Mechanism. The zwitterion is trapped as a cation, washed, and released as a neutral/anionic species.

Method C: Recrystallization & Polishing

Best for: Final purity >99%.

The "Amphiphile" Solvent Systems: Because of the phenyl/pyrrolidine groups, avoid pure water. Use these binary systems:

| Solvent System | Ratio (v/v) | Protocol Notes |

| Ethanol / Acetone | 1 : 4 | Dissolve in hot EtOH; add Acetone until cloudy. Cool slowly. Best for removing colored impurities. |

| Isopropanol / Water | 9 : 1 | Dissolve in boiling IPA/Water mix. If oiling occurs, add slightly more IPA. |

| Methanol / Ether | 1 : 5 | Vapor Diffusion: Dissolve in minimal MeOH in a small vial. Place vial in a jar containing Et₂O. Seal and wait 24h. |

FAQ & Troubleshooting Matrix

Q: My product is an oil that refuses to solidify. What now?

A: This is the most common issue with phenyl-substituted

-

Trituration: Add dry Diethyl Ether or Hexane to the oil. Scratch the flask walls vigorously with a glass rod. The mechanical energy often induces nucleation.

-

Azeotropic Drying: The oil likely contains trapped water. Dissolve in Toluene or Benzene and rotovap to dryness (azeotrope water). Repeat 2x. Then attempt crystallization from EtOAc.

Q: The NMR shows pyrrolidine peaks even after pI precipitation. A: Pyrrolidine salts can co-precipitate.

-

Fix: Wash the solid with cold Acetone . The zwitterion is generally insoluble in acetone, while pyrrolidine hydrochloride is slightly soluble. Alternatively, use the Ion Exchange method (Method B), as the wash step is more efficient.

Q: Can I use Silica Gel Chromatography? A: Avoid standard silica. Zwitterions streak badly on silica due to strong interaction with silanols.

-

Modification: If you must use silica, use a mobile phase containing 1% Triethylamine (to block silanols) and 1% Acetic Acid (to solubilize the zwitterion), e.g., DCM:MeOH:AcOH:TEA (80:20:1:1). However, IEX (Method B) is far superior.

References

-

Synthesis of

-Amino Acids:- Source: Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -amino acids from cinnamic acid." Berichte der deutschen chemischen Gesellschaft.

- Relevance: Establishes the Michael addition found

-

Zwitterion Purification via Ion Exchange

- Source: Moore, S., & Stein, W. H. (1951). "Chromatography of Amino Acids on Sulfonated Polystyrene Resins." Journal of Biological Chemistry, 192(2), 663-681.

- Relevance: The foundational text for using Dowex 50W for amino acid purific

- Solubility & Isoelectric Precipitation: Source: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. Relevance: Authoritative source on pI calculations and solubility behavior of amphiphilic amino acids.

-

Crystallization of Amphiphiles

- Source: Myerson, A. S. (2002).

-

Relevance: Techniques for handling "oiling out" phenomena in organic synthesis.[2]

Sources

Removing unreacted pyrrolidine from Michael addition reaction mixtures

Technical Support Center: Pyrrolidine Removal Post-Michael Addition

From the Desk of the Senior Application Scientist

Welcome to the technical support center for post-reaction purification. One of the most frequent challenges encountered in synthetic chemistry, particularly after a Michael addition, is the efficient removal of unreacted pyrrolidine.[1][2][3][4][5] Pyrrolidine is an excellent nucleophilic catalyst and reagent, but its physical properties can make it a persistent impurity. This guide provides in-depth, field-proven troubleshooting advice to help you achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing bulk pyrrolidine after a reaction?

Answer: The primary and most common method is an aqueous acidic wash (liquid-liquid extraction). This technique leverages the fundamental acid-base chemistry of pyrrolidine.

Scientific Rationale: Pyrrolidine is a cyclic secondary amine and, therefore, a relatively strong base.[6][7] The pKa of its conjugate acid, the pyrrolidinium ion, is approximately 11.3.[6][8] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid), you protonate the basic nitrogen atom of the pyrrolidine.

The resulting pyrrolidinium salt is an ionic species with significantly higher water solubility than the neutral amine.[9][10] This dramatic shift in partitioning behavior allows the pyrrolidine salt to be selectively extracted from the organic phase (containing your typically less polar product) into the aqueous phase, which can then be easily separated and discarded.[9][11]

See Protocol 1 for a detailed, step-by-step procedure.

Q2: My Michael addition product is sensitive to strong acids. What are my options?

Answer: This is a critical consideration, as many organic molecules contain acid-labile functional groups (e.g., acetals, Boc-protecting groups). In such cases, you have several effective alternatives to a strong acid wash.

Option A: Use a Milder, Organic Acid Wash Instead of mineral acids like HCl, consider using a 5-10% aqueous solution of citric acid or tartaric acid. These acids are often sufficiently acidic to protonate pyrrolidine but gentle enough to leave sensitive functionalities intact. Always perform a small-scale test to confirm product stability.

Option B: Employ a Scavenger Resin Scavenger resins are polymer-supported reagents designed to react selectively with and immobilize excess reagents or byproducts.[12] For pyrrolidine, an electrophilic scavenger resin is ideal. Resins functionalized with isocyanate groups are highly effective at sequestering both primary and secondary amines.[13][14][15]

-

Mechanism: The isocyanate group (R-N=C=O) on the resin undergoes a nucleophilic attack from the pyrrolidine nitrogen, forming a covalent urea linkage and permanently binding the pyrrolidine to the solid support. The resin is then simply filtered off, leaving a clean solution of your product.[12][15] This method avoids aqueous workups entirely.

See Protocol 2 for a detailed guide on using scavenger resins.

Option C: Chromatographic Purification If your product is stable on silica gel, standard flash column chromatography is a reliable method for separating your product from residual pyrrolidine. Pyrrolidine, being polar and basic, tends to interact strongly with the acidic silica gel surface and will either remain at the baseline or elute very slowly, depending on the solvent system.

Q3: I've performed an acidic wash, but NMR analysis still shows trace amounts of pyrrolidine. How can I achieve higher purity?

Answer: Removing the last traces of pyrrolidine can be challenging due to its high boiling point and miscibility with many solvents. Here’s a troubleshooting hierarchy:

-

Repeat the Acidic Wash: Perform one or two additional washes with fresh dilute acid. Ensure vigorous mixing in the separatory funnel for at least 60 seconds to maximize interfacial contact and extraction efficiency.

-

Use a Stronger Scavenger: If trace amounts persist, a highly effective "polishing" step is to stir the organic solution with a sulfonic acid resin (e.g., MP-TsOH).[14] This is an ion-exchange mechanism where the strongly acidic resin protonates the pyrrolidine, and the resulting pyrrolidinium ion is held by ionic interaction. This method is extremely effective for removing final amine traces.

-

Co-evaporation with a High-Boiling Point Solvent: Pyrrolidine can sometimes form azeotropes or be difficult to remove under reduced pressure.[11] Adding a higher-boiling, non-polar solvent like toluene and re-concentrating can help "chase" the more volatile pyrrolidine out. This is known as azeotropic distillation. While pyrrolidine does not form a classic azeotrope with water at atmospheric pressure, this technique can still be effective for removing stubborn traces with solvents.[16][17][18][19]

Data & Protocols

Table 1: Physical Properties of Pyrrolidine

This data is crucial for planning your purification strategy, especially concerning distillation and extraction.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N | [6][8] |

| Molar Mass | 71.12 g/mol | [6][8][20] |

| Boiling Point | 87 - 89 °C | [6][7][8][20] |

| Density | 0.852 - 0.866 g/mL | [6][7][8] |

| pKa (of conjugate acid) | ~11.3 | [6][8] |

| Solubility in Water | Miscible | [6][7][8][20] |

Diagram 1: Decision Workflow for Pyrrolidine Removal

This flowchart provides a logical path to selecting the most appropriate purification method based on your specific experimental constraints.

Caption: Decision tree for selecting a pyrrolidine purification method.

Protocol 1: Standard Aqueous Acidic Wash

-

Dilute the Reaction Mixture: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure a manageable viscosity and volume.

-

Transfer to Separatory Funnel: Transfer the diluted organic mixture to a separatory funnel of a suitable size.

-

First Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

-

Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.

-

Repeat (Optional): For stubborn cases, repeat the wash with a fresh portion of 1M HCl.

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagram 2: Mechanism of Amine Scavenging by Isocyanate Resin

This diagram illustrates the covalent capture of pyrrolidine by a polymer-supported isocyanate resin.

Caption: Covalent capture of pyrrolidine by an isocyanate scavenger resin.

Protocol 2: Pyrrolidine Removal with MP-Isocyanate Resin

This protocol is adapted for a macroporous (MP) isocyanate resin, which offers excellent kinetic performance in various solvents.[15]

-

Determine Equivalents: After the reaction is complete, estimate the molar amount of excess pyrrolidine. A general starting point is to use 2-3 molar equivalents of the isocyanate resin relative to the excess amine you wish to scavenge.[15]

-

Add Resin: Add the calculated amount of MP-Isocyanate resin directly to the organic reaction mixture.

-

Stir: Stir the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the concentration and solvent. Monitor the disappearance of pyrrolidine by a suitable method (e.g., TLC, LC-MS).

-

Filter: Once the scavenging is complete, filter the mixture to remove the resin beads.

-

Wash: Wash the filtered resin beads with a small amount of fresh solvent to ensure complete recovery of the product.

-

Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

References

-

Title: Pyrrolidine Source: The Merck Index Online URL: [Link]

-

Title: How can I seperate pyrrolidine? Source: ResearchGate URL: [Link]

-

Title: Covalent Scavengers for Primary and Secondary Amines Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

-

Title: Pyrrolidine Source: chemeurope.com URL: [Link]

- Source: Google Patents (US6897262B2)

- Source: Google Patents (US5502213A)

-

Title: Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines Source: Tetrahedron Letters URL: [Link]

-

Title: Solid-Supported Scavengers Source: Supra Sciences URL: [Link]

-

Title: Scavenger Resins Source: Amerigo Scientific URL: [Link]

-

Title: Pyrrolidine Source: Wikipedia URL: [Link]

-

Title: Pyrrolidine, 1-butyl- Source: Organic Syntheses URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Total wash elimination for solid phase peptide synthesis Source: Nature Communications URL: [Link]

-

Title: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: Biotage URL: [Link]

- Source: Google Patents (US6353118B1)

-

Title: Pyrrolidine | CAS#:123-75-1 Source: Chemsrc URL: [Link]

-

Title: Metal Scavenger User Guide Source: Biotage URL: [Link]

-

Title: Michael Reaction Source: NROChemistry URL: [Link]

-

Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses Source: BioResources URL: [Link]

-

Title: The use and application of solid supported media in organic, medicinal and scale up chemistries Source: Biotage URL: [Link]

-

Title: 27 questions with answers in MICHAEL ADDITION | Scientific method Source: ResearchGate URL: [Link]

-

Title: PS-Isocyanate Source: Biotage URL: [Link]

-

Title: Resin Poster Source: Biotage URL: [Link]

-

Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

-

Title: Azeotrope tables Source: Wikipedia URL: [Link]

-

Title: Azeotrope (data) Source: chemeurope.com URL: [Link]

-

Title: azeotropic data for binary mixtures Source: cdn.vanderbilt.edu URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michael Reaction | NROChemistry [nrochemistry.com]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. Pyrrolidine [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses :: BioResources [bioresources.cnr.ncsu.edu]

- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. suprasciences.com [suprasciences.com]

- 15. data.biotage.co.jp [data.biotage.co.jp]

- 16. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]

- 17. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 18. Azeotrope_(data) [chemeurope.com]

- 19. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 20. Pyrrolidine [drugfuture.com]

Troubleshooting low yields in hydrolysis of sterically hinderedβ\betaβ-amino esters

Technical Support Center: Hydrolysis of Sterically Hindered -Amino Esters

Ticket ID: #HYD-BETA-ST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: Why is my yield crashing?

Q: I am using standard LiOH/THF/Water conditions. Why am I seeing starting material recovery or decomposition, but no product?

A: In the context of sterically hindered

-

The Steric Wall: If your

-position carries a bulky substituent (e.g., tert-butyl, isopropyl) or if the amine is protected with a large group (e.g., Trityl), the tetrahedral intermediate required for hydroxide attack cannot form. The activation energy becomes too high for standard hydrolysis at room temperature. -

The Retro-Michael Trap: To overcome sterics, you likely increased the temperature. However,

-amino esters possess an acidic proton at the

Q: How do I confirm if Retro-Michael is the culprit?

A: Check your crude NMR or LC-MS.

-

Symptom: Disappearance of the

-amino ester peak. -

Marker: Appearance of an

-unsaturated ester (acrylate) or distinct olefinic protons in the 5.5–7.0 ppm region.

Method Selection: The Decision Matrix

Before proceeding to protocols, use this logic flow to select the correct reagent for your specific substrate.

Figure 1: Decision matrix for selecting hydrolysis reagents based on substrate sensitivity and steric constraints.

Experimental Protocols

Protocol A: The "Sledgehammer" – Iodotrimethylsilane (TMSI)

Best For: Sterically hindered methyl/ethyl esters where base instability is a major issue.

Mechanism:

Step-by-Step Workflow:

-

Preparation: Dissolve the

-amino ester (1.0 equiv) in anhydrous chloroform ( -

Addition: Cool to 0°C under Argon. Add TMSI (1.2 – 1.5 equiv) dropwise.

-

Pro-Tip: If TMSI is too expensive or degraded, generate it in situ using TMSCl (trimethylsilyl chloride) and NaI (Sodium Iodide).

-

-

Reaction: Warm to reflux (60–80°C). Monitor by TLC. The reaction proceeds via the formation of a transient silyl ester.

-

Quench: Once starting material is consumed, cool to RT and add excess methanol or aqueous workup. This hydrolyzes the silyl ester to the carboxylic acid.

-

Purification: Wash with

(sodium thiosulfate) to remove iodine byproducts (red color).

Why it works: The iodide ion is a smaller, softer nucleophile than hydroxide and attacks the alkyl group of the ester, bypassing the steric bulk around the carbonyl carbon.

Protocol B: The "Sniper" – Trimethyltin Hydroxide ( )

Best For: Highly sensitive substrates with acid-labile protecting groups (e.g., Boc) that cannot survive TMSI or strong bases. Mechanism: Coordination-assisted hydrolysis.

Step-by-Step Workflow:

-

Setup: Dissolve ester in 1,2-dichloroethane (DCE).

-

Reagent: Add

(2.0 – 5.0 equiv). -

Heat: Reflux at 80°C for 12–24 hours.

-

Workup (Critical): The reaction forms a tin-carboxylate. You must wash with 5% HCl or KHSO4 to protonate the acid and remove the tin species.

-

Warning: Organotin compounds are toxic. All waste must be segregated.

-

Protocol C: Biocatalysis – Pig Liver Esterase (PLE)

Best For: Enantioselective hydrolysis or when chemical methods cause epimerization.

Step-by-Step Workflow:

-

Buffer: Suspend ester in Phosphate Buffer (pH 7–8). Add a co-solvent (DMSO or Acetone, <10% v/v) to aid solubility.

-

Enzyme: Add PLE (Pig Liver Esterase) or CAL-B (Candida antarctica Lipase B).

-

Monitoring: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7 with 1N NaOH, or manually add base with an indicator.

-

Termination: Filter off the enzyme and acidify the filtrate to isolate.

Troubleshooting Data & Comparison

Table 1: Reagent Performance on Hindered

| Method | Reagent | Steric Tolerance | Base Sensitivity | Acid Sensitivity | Typical Yield |

| Saponification | LiOH/THF | Low | Poor (Retro-Michael) | High | 0–40% |

| Perhydrolysis | LiOH/H2O2 | Medium | Medium | High | 50–70% |

| Cleavage | TMSI | High | Excellent | Low (Cleaves Boc) | 85–95% |

| Neutral | High | Excellent | High | 70–90% | |

| Enzymatic | PLE/Lipase | Medium | Excellent | High | 60–80% |

The "Invisible Product" – Isolation Issues

Q: My reaction shows 100% conversion, but I recover 0 mg after extraction. Where did it go?

A: You have formed a

-

At Acidic pH: It is protonated (

) and stays in the water. -

At Basic pH: It is deprotonated (

) and stays in the water.

The Fix: Ion Exchange Chromatography

Do not rely on liquid-liquid extraction for free

Figure 2: Purification workflow for zwitterionic

-

Load: Pass your aqueous reaction mixture through a column of Dowex 50WX8 (H+ form). The amino acid binds to the resin.

-

Wash: Flush with distilled water until pH is neutral. This removes salts, unreacted esters, and non-basic impurities.

-

Release: Elute with 1M

(Ammonium Hydroxide). The base deprotonates the ammonium, releasing the free amine from the resin. -

Dry: Lyophilize the ammonia fraction to obtain the pure amino acid as a white powder.

References

-

Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

-

Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A robust and mild reagent for ester hydrolysis.

-

Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of beta-amino acids. Tetrahedron, 62(25), 5831–5854.

-

Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for cleavage conditions).

Overcoming steric hindrance in coupling 3-substitutedβ\betaβ-amino acids

To: Research & Development Team

From: Senior Application Scientist, Peptide Chemistry Division

Subject: Technical Guide: Overcoming Steric & Aggregation Challenges in 3-Substituted

Executive Summary & Scope

This technical guide addresses the synthesis of peptides containing 3-substituted

Key Distinction:

-

-Amino Acids (

-

Advantage: The chiral center at

is "insulated" from the carbonyl by the

Diagnostic Workflow

Before altering your protocol, determine if the failure is kinetic (sterics/reactivity) or physical (aggregation).

Figure 1: Decision matrix for diagnosing coupling failures in

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing incomplete coupling despite double coupling with HBTU."

Root Cause: HBTU/HOBt is often insufficient for secondary amines or hindered

Solution: Upgrade the coupling cocktail.

-

Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive -OAt (7-azabenzotriazole) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

-

Additive: Always use HOAt if using HATU to scavenge any liberated amine and maintain the active ester concentration.

-

Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA if you suspect acid-labile protecting groups are at risk, though DIPEA is standard.

Protocol Adjustment:

Standard: 3 eq AA / 3 eq HBTU / 6 eq DIPEA (1 hr) Optimized: 3 eq AA / 3 eq HATU / 3 eq HOAt / 6 eq DIPEA (2 x 45 min )

Issue 2: "Will using microwave heating racemize my 3-substituted -amino acid?"

Technical Insight: No. This is a common misconception transferred from

-

Mechanism: Racemization typically occurs via proton abstraction from the

-carbon of the activated acyl species (forming an oxazolone). -

-Protection: In 3-substituted

Recommendation: You can safely heat coupling reactions for

Issue 3: "The resin has clumped together and coupling has stopped."

Root Cause: Aggregation.

Solution: The "Magic Mixture" & Chaotropes. Disrupt hydrogen bonding using solvent systems with high dielectric constants or chaotropic properties.

-

Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone) .

-

Additives: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding network, re-solvating the peptide chain.

Detailed Experimental Protocols

Protocol A: Optimized Microwave Coupling for Sterically Hindered -AAs

Applicability: Use for coupling a bulky

Reagents:

-

Protected Amino Acid: Fmoc-

-AA-OH (4.0 equiv) -

Activator: HATU (3.9 equiv)

-

Base: DIPEA (8.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-

-AA-OH and HATU in minimal DMF/NMP (approx. 0.2 M concentration). -

Activation: Add DIPEA to the mixture. Note: The solution should turn yellow immediately. Shake for 30 seconds to pre-activate.

-

Addition: Add the activated solution to the resin-bound peptide.

-

Reaction (Microwave):

-

Temperature: 75°C

-

Power: 25-30 W (maintain constant temp, avoid overshoot)

-

Time: 10 minutes.

-

-

Wash: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).

-

Monitoring: Perform a chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling completion.

Protocol B: The "Magic Mixture" for Aggregation Prone Sequences

Applicability: Use when resin clumping is observed or microwave is unavailable.

Solvent System:

-

DCM / DMF / NMP (1:1:1)

-

Alternative: DMF containing 1% Triton X-100 or 0.1M LiCl.

Procedure:

-

Perform the coupling using COMU/Oxyma (safer alternative to HATU/HOAt with comparable efficiency).

-

Allow swelling time of 20 minutes in the modified solvent system before adding reagents.

-

Extend reaction time to 2 hours at room temperature.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes the relative efficiency of coupling reagents specifically for hindered

| Reagent Class | Reagent | Relative Rate | Racemization Risk ( | Recommended Use |

| Carbodiimide | DIC/HOBt | Low | Negligible | Routine, unhindered couplings only. |

| Phosphonium | PyBOP | Medium | Low | Good alternative if Uroniums fail. |

| Uronium (Gen 1) | HBTU/TBTU | Medium | Low | Standard SPPS, often fails for bulky |

| Uronium (Gen 3) | HATU | High | Low | Gold Standard for hindered |

| Uronium (Gen 3) | COMU | Very High | Low | Excellent solubility, safer byproduct than HATU. |

References

-

Seebach, D., et al. (1996). "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.- Foundational text on the synthesis and structural properties of -peptides.

-

Vasudev, P. G., et al. (2011). "Introduction of steric hindrance in the backbone of

-peptides: Synthesis and conformation of peptides containing- Provides specific insights into steric constraints and folding.

-

Albericio, F., & Barkan, D. A. (2011). "Coupling Reagents and Methods for the Formation of the Amide Bond." Springer Protocols.

- Authoritative review on HATU, COMU, and other high-efficiency reagents.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

- Explains the aggregation/folding logic that complic

For further assistance, please contact the Scientific Support Team with your specific sequence and resin loading data.

Technical Support Center: Purification Protocols for 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Case ID: PUR-3P3P-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a lipophilic

Unlike standard organic acids, this compound often exhibits "oiling out" behavior in aqueous mixtures and poor solubility in non-polar solvents. This guide provides validated solvent systems and troubleshooting workflows to achieve high-purity crystalline material.

Part 1: Solvent Selection Matrix

Core Principle: The purification strategy depends on whether the compound is in its Zwitterionic form (free acid) or Salt form (e.g., Hydrochloride).

Solvent Compatibility Table

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol / Diethyl Ether | Recrystallization | High | The compound dissolves in hot ethanol (protic/polar); ether acts as a non-polar anti-solvent to induce crystal lattice formation.[1] |

| Isopropanol (IPA) | Trituration / Hot Swish | Medium-High | Good for removing non-polar impurities.[1] The zwitterion is sparingly soluble in cold IPA, allowing for purification by trituration. |

| Acetonitrile / Water (9:1) | Recrystallization | High | Excellent for preventing "oiling out." The water solubilizes the zwitterionic head, while acetonitrile accommodates the lipophilic tail. |

| Dilute NaOH / HCl | Acid-Base Precipitation | Critical | Primary purification method. Dissolves as a sodium salt, filters out organics, then precipitates as the zwitterion at the isoelectric point (pI). |

| Hexanes / Ethyl Acetate | Washing Only | Low | The zwitterion is insoluble. Use only to wash away non-polar starting materials (e.g., cinnamic acid derivatives). |

Part 2: Experimental Protocols

Protocol A: Isoelectric Precipitation (Recommended First Step)

Best for removing starting materials and gross impurities.

-

Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved (pH > 12).

-

Why? The compound forms a water-soluble sodium salt.[1] Non-acidic impurities (e.g., unreacted pyrrolidine, neutral byproducts) remain undissolved or emulsified.

-

-

Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane . Discard the organic layer.

-

Clarification: If the aqueous layer is cloudy, filter through a Celite pad.

-

Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 1M HCl dropwise while stirring vigorously.

-

Target Point: Monitor pH. The product will precipitate near its isoelectric point (typically pH 5.5–6.5).

-

Isolation: Filter the white precipitate, wash with ice-cold water, and dry under vacuum over

.

Protocol B: Thermal Recrystallization (Polishing Step)

Best for final purification to achieve >99% purity.

-

Solvent Prep: Prepare a mixture of Ethanol (Absolute) and Diethyl Ether .

-

Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol.

-

Note: If it does not dissolve fully, add dropwise water (very sparingly) until clear.[2]

-

-

Nucleation: Remove from heat. Add warm Diethyl Ether dropwise until the solution becomes faintly turbid (cloud point).

-

Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[1]

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then move to a refrigerator (4°C) overnight.

-

Collection: Filter crystals and wash with cold Ether/Ethanol (3:1).

Part 3: Troubleshooting & Optimization

Common Failure Modes

Q: The product is "oiling out" (forming a sticky goo instead of crystals).

-

Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., water/hexane).

-

Fix:

-

Re-heat the mixture until dissolved.

-

Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[2]

-

Add the anti-solvent (Ether) much more slowly.

-

Switch Solvent: Try Acetonitrile .[1][3] Many amino acids crystallize well from hot acetonitrile upon cooling.

-

Q: Low yield after Acid-Base precipitation.

-

Cause: The pH was overshot (too acidic), forming the soluble Hydrochloride salt.

-

Fix: Adjust pH back to 6.0–6.5 using dilute NaOH. The zwitterion is least soluble at its isoelectric point.

Q: Product is colored (yellow/brown).

-

Cause: Oxidation products of pyrrolidine or polymerized impurities.

-

Fix: During the Protocol A (Step 1) phase, add activated charcoal to the alkaline solution, stir for 15 mins, and filter before acidification.

Part 4: Process Visualization

Decision Tree: Purification Strategy

Caption: Decision matrix for selecting between acid-base precipitation and thermal recrystallization based on impurity profile.

Workflow: Acid-Base Precipitation Mechanism

Caption: Chemical transformation flow during isoelectric precipitation, highlighting the separation of non-acidic impurities.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone for recrystallization? A: Acetone can be used, but be cautious. While the compound is soluble in acetone, it often holds onto the solvent in the crystal lattice (solvate formation). If you use acetone, ensure rigorous drying under high vacuum at >40°C.

Q2: My compound turned into a gel in water. Why? A: This is common for amino acids with large hydrophobic groups (phenyl + pyrrolidine). The gel is a hydrogel formed by supramolecular self-assembly.[1] To break the gel, add a small amount of ionic strength (NaCl) or heat the solution to collapse the structure, then cool very slowly.

Q3: Is the HCl salt better to isolate? A: If the zwitterion proves too difficult to crystallize, converting it to the Hydrochloride salt is a valid alternative. Dissolve the zwitterion in dry Ethanol and add 1.1 equivalents of Acetyl Chloride (which generates anhydrous HCl in situ). The HCl salt often crystallizes more readily from Ethanol/Ethyl Acetate.

References

-

General Purific

-Amino Acids:- Source: Qiu, X. L., & Qing, F. L. (2002). Synthesis of -amino acids. The Journal of Organic Chemistry.

- Relevance: Establishes the standard protocol of isoelectric precipitation for phenyl-substituted -amino acids.

-

Link: (General Reference)[1]

-

Solubility Behavior of Phenyl-Pyrrolidine Derivatives

-

Source: National Institute of Standards and Technology (NIST). (2023).[4] Properties of (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.

- Relevance: Provides solubility data for the closely related amide precursor, indicating high solubility in chlorin

-

Link:

-

-

Recrystallization Strategies for Zwitterions

-

Isoelectric Point Precipitation

-

Source: Wiley-VCH. (2025).[1] Preparation of racemic

-amino acids. - Relevance: Confirms the pH 6.

-

Link:

-

Sources

- 1. 501-52-0|3-Phenylpropanoic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Phenyl-2-(1-pyrrolyl)propanoic acid | C13H13NO2 | CID 3245144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Mass spectrometry fragmentation patterns of pyrrolidineβ\betaβ-amino acids

Mass Spectrometry Fragmentation Patterns of Pyrrolidine -Amino Acids

Executive Summary: The Isomer Challenge

In peptidomimetic drug design, pyrrolidine

Differentiation of these isomers is critical for quality control (QC) and pharmacokinetic profiling, yet they share identical molecular weights and similar retention times. This guide details the specific electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns required to distinguish these scaffolds, providing a validated protocol for their characterization in complex peptide mixtures.

Structural Definitions & Nomenclature

To ensure analytical precision, we must first define the specific isomers, as "beta-proline" is often used colloquially for multiple structures.

| Common Name | IUPAC Name | Class | Structural Feature |

| Pyrrolidine-3-carboxylic acid | Cyclic | Carboxyl group attached directly to C3 of the ring. | |

| Pyrrolidine-2-acetic acid | Cyclic | Carboxyl group separated from the ring (C2) by a methylene spacer. |

These isomers are isobaric (same mass), but their fragmentation pathways diverge due to the proximity of the carbonyl group to the nitrogen center.

Mechanistic Fragmentation Pathways[1]

The fragmentation of peptides containing pyrrolidine

The "Homoproline Effect" (Immonium Ion Generation)

Similar to the well-known "Proline Effect," these residues readily form immonium ions. However, the mass shift is diagnostic.

The formation of the

Regioisomer differentiation: -Proline vs. -Homoproline

The core differentiation relies on Ring Cleavage vs. Side-Chain Loss .

-

-Proline (Ring Strain Pathway):

The carboxyl group is directly attached to the ring. Fragmentation often involves a Retro-Diels-Alder (RDA)-like ring opening or cross-ring cleavage, leading to characteristic losses of

-

-Homoproline (Exocyclic Cleavage):

The methylene spacer allows for a "linear-like" fragmentation. The dominant pathway is the loss of the acetyl group or cleavage of the N-C

Visualization of Fragmentation Pathways

Figure 1: Divergent fragmentation pathways for pyrrolidine

Experimental Protocol: Differentiation Workflow

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.

Step 1: Sample Preparation

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile if analyzing low-mass immonium ions, as solvent clusters can interfere).

-

Concentration: 1-5 µM.

Step 2: MS Method Parameters[3]

-

Ionization: ESI Positive Mode.

-

Collision Energy (CE): Stepped CE is mandatory .

-

Low CE (15-20 eV): Preserves molecular ion, highlights water losses (

). -

High CE (35-50 eV): Required to generate the diagnostic

84 immonium ion.

-

Step 3: Data Analysis & Criteria

Use the following decision matrix to assign the isomer structure.

| Diagnostic Feature | ||

| Immonium Ion ( | High Intensity (Base peak at high CE) | Moderate Intensity |

| Pyrrolidinium Ion ( | Absent / Very Low | Present (Secondary fragmentation of spacer) |

| Neutral Loss | ||

| Ring Fragmentation | Rare / Absent |

Comparative Data Summary

The following table summarizes the key

| Precursor Residue | Characteristic Ion ( | Origin/Mechanism | Relative Abundance |

| Proline ( | 70.065 | Immonium (Ring intact) | High (100%) |

| 84.081 | Immonium (Ring + 1C) | High (80-100%) | |

| 84.081 | Immonium (Ring + 1C) | Medium (40-60%) | |

| 70.065 | Loss of | Low-Medium (20%) | |

| [M+H - 28] | Retro-Diels-Alder (C2H4 loss) | Variable (Method dependent) |

Expert Insight: The "Internal" Ion Factor

When these residues are internal to a peptide chain (e.g., Ala-

References

-

Fragmentation of Proline and Cyclic Amines

- Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions

- Source: NIH / PMC

-

URL:[Link]

-

Immonium Ion Diagnostics

-

Beta-Amino Acid Structural Context

-

General Peptide Fragmentation Rules

- Title: Peptide Fragmentation P

- Source: M

-

URL:[Link]

-

Retro-Diels-Alder in Mass Spectrometry

Sources

- 1. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determination of enantiomeric excess (ee) for 3-substitutedβ\betaβ-amino acids

Precision Analytics for 3-Substituted -Amino Acids: A Comparative Guide to Enantiomeric Excess Determination

Executive Summary: The "Beta" Challenge

3-substituted

-

Zwitterionic Nature: High polarity makes retention on standard Reversed-Phase (RP) columns difficult without ion-pairing agents.

-

Lack of Chromophores: Many biologically relevant

-amino acids (e.g., -

Isobaric Interferences: In crude reaction mixtures, unreacted starting materials often co-elute.

This guide objectively compares the three dominant methodologies—Direct Chiral HPLC (ZWIX/Crown Ether) , Indirect Derivatization (Marfey’s Method) , and NMR Spectroscopy —to help you select the optimal workflow for your specific stage of development.

Strategic Decision Matrix

Before selecting a protocol, evaluate your sample's purity and optical properties. Use this decision tree to minimize method development time.

Figure 1: Decision matrix for selecting the optimal ee determination method based on sample constraints.

Methodology Deep Dive

Method A: Direct Chiral HPLC (The Modern Gold Standard)

Direct separation of underivatized amino acids was historically difficult. However, the introduction of Zwitterionic Ion-Exchange (ZWIX) and Crown Ether phases has revolutionized this field.

1. Zwitterionic CSPs (Chiralpak ZWIX(+) / ZWIX(-))

These columns employ a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1] They work via a double ion-pairing mechanism , retaining the amino acid as a zwitterion.

-

Mechanism: The amino group of the analyte ion-pairs with the sulfonic acid of the selector, while the carboxyl group of the analyte ion-pairs with the quinuclidine nitrogen of the selector.

-

Key Advantage: You can reverse the elution order by switching from ZWIX(+) to ZWIX(-), which is critical for verifying trace enantiomers (impurity peaks should ideally elute before the main peak).[1]

-

Detection: Compatible with UV, but also ideal for ELSD or CAD (Charged Aerosol Detection) for non-chromophoric samples.

2. Crown Ether CSPs (Crownpak CR-I)[2]

-

Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

) of primary amines. -

Constraint: Strictly limited to primary amines . Requires highly acidic mobile phases (pH 1.0–2.0) to ensure protonation.

Method B: Indirect Derivatization (Marfey’s Method)